molecular formula C26H20N4O B11039946 1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone

1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone

Cat. No.: B11039946
M. Wt: 404.5 g/mol
InChI Key: PLJRCIULTWRDSD-UHFFFAOYSA-N
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Description

1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1′-biphenyl]-4,4′-bis(diazonium chloride). This is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to afford the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple aromatic rings and heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to bind to specific sites on these molecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Amino-2-biphenyl-4-YL-5-phenylimidazo[1,5-{B}]pyridazin-3-YL)ethanone is unique due to its combination of multiple aromatic rings and heterocyclic components, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

1-[7-amino-5-phenyl-2-(4-phenylphenyl)imidazo[1,5-b]pyridazin-3-yl]ethanone

InChI

InChI=1S/C26H20N4O/c1-17(31)22-16-23-25(20-10-6-3-7-11-20)28-26(27)30(23)29-24(22)21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3,(H2,27,28)

InChI Key

PLJRCIULTWRDSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=C(C=C3)C4=CC=CC=C4)N)C5=CC=CC=C5

Origin of Product

United States

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